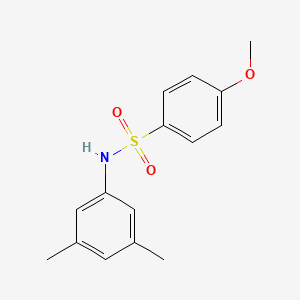

N-(3,5-dimethylphenyl)-4-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide derivatives, akin to N-(3,5-dimethylphenyl)-4-methoxybenzenesulfonamide, often involves the reaction of sulfonyl chlorides with amines under basic conditions. For instance, the synthesis of various N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides demonstrated the versatility of sulfonamide synthesis, utilizing aqueous sodium carbonate solutions and N,N-dimethylformamide (DMF) as solvents (Abbasi et al., 2018). These methodologies highlight the adaptability of sulfonamide chemistry for generating a wide array of derivatives with varying substituents.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including those similar to N-(3,5-dimethylphenyl)-4-methoxybenzenesulfonamide, is characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, alongside X-ray crystallography. Studies on N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide have utilized Hartree-Fock and density functional theory methods to explore harmonic vibrational frequencies, geometric parameters, and interaction energies, shedding light on the complex interactions within these molecules (Karakaya et al., 2015).

Chemical Reactions and Properties

Sulfonamide derivatives exhibit a range of chemical reactivities, including participation in hydrogen bonding, dipole interactions, and more. For example, the study of different N-aryl-2,5-dimethoxybenzenesulfonamides revealed diverse supramolecular architectures mediated by weak interactions such as hydrogen bonding and π-π stacking, indicative of their chemical versatility (Shakuntala et al., 2017).

Physical Properties Analysis

The physical properties of sulfonamide derivatives are closely tied to their molecular structures. Crystallographic studies provide insights into the solid-state characteristics, including molecular conformations and intermolecular interactions. For instance, research on 4-methoxy-N-(4-methylphenyl)benzenesulfonamide has demonstrated the influence of C—H⋯πaryl interactions on the material's architecture, underscoring the relationship between molecular structure and physical properties (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties of N-(3,5-dimethylphenyl)-4-methoxybenzenesulfonamide and related compounds are often investigated through their functional group reactivity, interaction with biomolecules, and potential as intermediates in organic synthesis. For example, sulfonamide derivatives have been evaluated for their enzyme inhibitory activities and interactions with biological targets, providing valuable information on their chemical behavior in biological systems (Abbasi et al., 2018).

Wissenschaftliche Forschungsanwendungen

Environmental Science and Toxicology

One significant area of application is in environmental science, particularly concerning the study of novel brominated flame retardants (NBFRs) and their occurrence in indoor air, dust, consumer goods, and food. These studies emphasize the need for comprehensive research on the occurrence, environmental fate, and toxicity of such compounds due to their increasing application and potential risks (E. Zuiderveen, J. Slootweg, J. de Boer, 2020).

Pharmacology and Drug Development

In pharmacology, the focus on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide reveals the potential for developing sulfonamide or sultam-based functional molecules and pharmaceuticals. Such research underlines the importance of these compounds in organic synthesis and the pharmaceutical industry, providing a foundation for the discovery of new drugs and functional materials (Kyosuke Kaneda, 2020).

Materials Science and Chemical Engineering

In materials science and chemical engineering, the utilization of such compounds in the development of photosensitive protecting groups showcases their promise in synthetic chemistry. The application of groups like 2-nitrobenzyl, 3-nitrophenyl, and 3,5-dimethoxybenzyl in synthetic chemistry highlights their potential for future advancements in this field (B. Amit, U. Zehavi, A. Patchornik, 1974).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3,5-dimethylphenyl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-11-8-12(2)10-13(9-11)16-20(17,18)15-6-4-14(19-3)5-7-15/h4-10,16H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFBASOZASNDMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-4-methoxybenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542564.png)

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5542579.png)

![1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxamide](/img/structure/B5542590.png)

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5542598.png)

![1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5542604.png)

![2-amino-3-ethyl-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5542610.png)

![1-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone](/img/structure/B5542613.png)

![N-(3-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5542625.png)

![3-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B5542638.png)

![N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5542647.png)

![1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5542668.png)

![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B5542670.png)